5-Bromo-2-fluoro-4-hydroxybenzonitrile
Overview
Description
5-Bromo-2-fluoro-4-hydroxybenzonitrile: is an organic compound with the molecular formula C7H3BrFNO and a molecular weight of 216.01 g/mol . It is a derivative of benzonitrile, characterized by the presence of bromine, fluorine, and hydroxyl functional groups on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.
Mechanism of Action
Target of Action
It’s known that halogenated benzonitriles often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound (like our 5-Bromo-2-fluoro-4-hydroxybenzonitrile) with a halide using a palladium catalyst .
Biochemical Pathways
The compound’s potential to participate in suzuki–miyaura cross-coupling suggests it could influence various biochemical pathways, depending on the other compounds present .
Pharmacokinetics
It’s known that the compound has a high gastrointestinal absorption and is a cyp3a4 inhibitor . These properties could impact its bioavailability and the way it’s metabolized and excreted from the body .
Result of Action
Given its potential to participate in suzuki–miyaura cross-coupling, it could contribute to the formation of new carbon–carbon bonds, thereby influencing the structure and function of various molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling it participates in requires specific conditions, such as the presence of a palladium catalyst . Additionally, factors like pH and temperature could potentially affect its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-4-hydroxybenzonitrile typically involves the nitration of a suitable precursor followed by halogenation . One common method includes the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and nitration processes, followed by purification steps such as crystallization or distillation to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine) on the benzene ring.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation reactions to form quinones or reduction reactions to form alcohols.
Coupling Reactions: It can undergo coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or ethanol.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Quinones: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Scientific Research Applications
Chemistry: 5-Bromo-2-fluoro-4-hydroxybenzonitrile is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds .
Biology and Medicine: The compound is used in the development of pharmaceuticals and agrochemicals due to its ability to interact with biological targets .
Industry: It is used in the production of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
2-Fluoro-4-hydroxybenzonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-fluorobenzonitrile: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
Uniqueness: 5-Bromo-2-fluoro-4-hydroxybenzonitrile is unique due to the combination of bromine, fluorine, and hydroxyl groups on the benzene ring, which enhances its reactivity and ability to participate in a wide range of chemical reactions .
Properties
IUPAC Name |
5-bromo-2-fluoro-4-hydroxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-5-1-4(3-10)6(9)2-7(5)11/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESGAMVCLNWVKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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